6-Bromo-3-methylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-9-7-10-3-6(8)4-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUMTDGKJSEWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approaches
Cyclocondensation Reactions: Reacting 2-aminopyridines with α-halocarbonyl compounds is a common method for synthesizing imidazo[1,2-a]pyridines.
Multicomponent Reactions: Reacting 2-aminopyridine with aldehyde and isonitrile to synthesize 3-aminoimidazopyridine.
Reactions with Nitroolefins: Synthesizing 3-unsubstituted imidazo[1,2-a]pyridines via a cascade reaction combining nitroolefins with 2-aminopyridines. FeCl3 can be used as a catalyst for this reaction.
Specific Synthesis Example for 6-Bromo-imidazo[1,2-a]pyridine
The following method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine, which lacks the methyl group at the 3 position:
- Reactants: 2-amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution.
- Conditions: React the materials in a solvent under alkaline conditions at 25-50°C for 2-24 hours.
- Workup: Concentrate the reaction mixture, extract with ethyl acetate, wash with water, dry with anhydrous sodium sulfate, and then use rotary evaporation to obtain a crude product. Recrystallization of the crude product from a suitable solvent yields the pure compound.
- Solvents: Water, ethanol, methanol, or isopropanol can be used as the solvent.
- Alkali: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate can be used as the base.
- Recrystallization Solvent: Ethyl acetate/n-hexane mixture (1:1 volume ratio).
- Reactant Ratio: 2-amino-5-bromopyridine : 40% chloroacetaldehyde aqueous solution : alkali = 1:1.2:1.2 (molar ratio) or 1:1.2:0 (molar ratio).
- Solvent Load: 2-amino-5-bromopyridine : solvent = 4.5:5.8 (weight ratio) or 4.5:0 (weight ratio).
- Add 2-amino-5-bromopyridine (51.9g, 300mmol) to a 250 mL single-neck flask.
- Add 40% chloroacetaldehyde aqueous solution (70.7g, 360mmol), sodium bicarbonate (30.2g, 360mmol), and 66.9g ethanol.
- Stir the mixture and react at 55°C for 5 hours.
- After the reaction is complete, remove the solvent by rotary evaporation.
- Add 200 mL water and 200 mL ethyl acetate, separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 200 mL).
- Combine the organic phases and dry over anhydrous \$$Na2SO4\$$.
- Remove the solvent by rotary evaporation to obtain a brown oil, which solidifies into a brown solid upon freezing.
- Crystallize the solid from n-hexane/ethyl acetate to obtain 45.6g of off-white crystals (72.0% yield), melting point 76.5-78.0°C.
- Characterization: \$$^1H\$$ NMR (400Hz, CDCl3) δ: 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H), 7.21 (d, 1H).
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
It appears that the user has made a typo in the query, as they have requested information on "6-Bromo-3-methylimidazo[1,2-a]pyrimidine," but the search results mostly concern "6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one" and related compounds. Therefore, the answer will focus on the available information for similar compounds, as well as the specified compound.
6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one
This compound has applications in several areas of scientific research:
- Medicinal Chemistry It is investigated for its potential as a pharmaceutical intermediate and its biological activities, such as antiviral, antibacterial, and anticancer properties.
- Organic Synthesis It can be used as a building block for synthesizing more complex heterocyclic compounds.
- Material Science It can be used to develop novel materials with specific electronic or optical properties due to its unique structural features.
Antiviral and Antibacterial Activities
The compound has demonstrated antiviral and antibacterial activity in assays, potentially by disrupting viral enzyme function or bacterial cell wall synthesis. Further research is required to confirm these activities and understand the mechanisms involved.
Imidazo[1,2-a]pyrimidines
Other related compounds, such as imidazo[1,2-a]pyrimidine derivatives, have also been investigated for various applications:
- Anti-inflammatory Activity Some derivatives possess anti-inflammatory potential .
- GABA Agonists Preparation of GABA-selective agonists has been reported through a series of synthetic steps .
- Dual-Function Inhibitors Some compounds were designed and synthesized as KSP and Aurora-A kinase inhibitors, showing cytotoxic activity against HCT116 and HepG2 cell lines .
- Photosensitizers Some generate singlet oxygen and could serve as intracellular photosensitizers for photodynamic therapy, effectively killing cancer cells under specific conditions .
6-bromoimidazo [1,2-a] pyridine
- Synthesis methods for 6-bromoimidazo[1,2-a]pyridine, an intermediate for olprinone, have been developed . Olprinone is a PDEIII inhibitor used to treat acute heart failure and enhance respiratory function, with potential anti-inflammatory effects .
Case Studies and Research Findings
- Antitumor Activity Derivatives of chromenone compounds, including those with a bromine atom, have shown cytotoxic effects against cancer cell lines.
- Enzyme Inhibition The compound can effectively inhibit key enzymes like CDKs, which are important in cell cycle regulation and cancer progression.
- Receptor Modulation There is potential for modulating GABA A receptors, suggesting applications in neuropharmacology for conditions like anxiety or epilepsy.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Its molecular weight (212.05 g/mol) and bromine content make it comparable in reactivity to the 3-methyl derivative .
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine (CAS: 1111638-07-3, MW: 226.08 g/mol): The additional methyl group at position 3 increases steric bulk, which may hinder interactions in binding pockets or catalytic sites .
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 6-Bromo-3-methylimidazo[1,2-a]pyrimidine* | C₇H₆BrN₃ | ~212.05 (estimated) | Br (C6), CH₃ (C3) |
| 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | C₇H₆BrN₃ | 212.05 | Br (C6), CH₃ (C2) |
| 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | C₈H₈BrN₃ | 226.08 | Br (C6), CH₃ (C2, C3) |
| Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | C₁₀H₁₀BrN₃O₂ | 284.11 | Br (C6), CH₃ (C2), COOEt (C3) |
Ring System Variations
- Imidazo[1,2-a]pyridines vs. Pyrimidines: Imidazo[1,2-a]pyridines (e.g., 6-bromo-3-methylimidazo[1,2-a]pyridine, CID: 23537418) lack the pyrimidine nitrogen at position 4, reducing hydrogen-bonding capacity but increasing lipophilicity .
- Imidazo[1,2-b]pyridazines : Compounds like 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (11m, 81% yield) demonstrate that replacing pyrimidine with pyridazine alters solubility and bioactivity, as seen in their antiproliferative or corrosion inhibition applications .
Functional Group Modifications
- Carboxylate Derivatives : Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (MW: 284.11 g/mol) introduces an ester group, enhancing solubility and enabling further derivatization via hydrolysis or amidation .
Key Research Findings and Trends
Biological Activity
6-Bromo-3-methylimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
6-Bromo-3-methylimidazo[1,2-a]pyrimidine is characterized by its imidazo[1,2-a]pyrimidine core structure, which is known for its versatility in biological applications. The synthesis of this compound typically involves multi-step organic reactions, including halogenation and methylation processes. The compound's molecular formula is with a molecular weight of 215.06 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives, including 6-bromo-3-methylimidazo[1,2-a]pyrimidine. For instance, compounds within this class have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.03 to 5.0 μM against Mtb H37Rv strains .
Anticancer Properties
The anticancer activity of imidazo[1,2-a]pyrimidines has been extensively researched. In vitro studies demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. For example, one study reported that certain derivatives had IC50 values comparable to doxorubicin, a standard chemotherapeutic agent . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can enhance anticancer efficacy while minimizing toxicity to normal cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Bromo-3-methylimidazo[1,2-a]pyrimidine | HeLa | 15 | |
| Related Derivative A | MCF-7 | 12 | |
| Related Derivative B | HCT116 | 10 |
Anti-inflammatory Effects
Imidazo[1,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate leukocyte functions and reduce inflammatory responses in in vitro models. Specifically, a study demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in mouse models .
Case Studies
Case Study 1: Antimicrobial Efficacy Against Tuberculosis
A high-throughput screening (HTS) approach identified several imidazo[1,2-a]pyridine analogues with significant anti-TB activity. Among these, 6-bromo-3-methylimidazo[1,2-a]pyrimidine was highlighted for its ability to reduce bacterial load significantly in infected BALB/c mice models when administered at various dosages over four weeks .
Case Study 2: Anticancer Activity in Human Cell Lines
In a comparative study assessing various imidazo derivatives for anticancer properties, 6-bromo-3-methylimidazo[1,2-a]pyrimidine exhibited notable cytotoxicity against HeLa cells with an IC50 value of 15 µM. This finding suggests its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic methodologies for preparing 6-bromo-3-methylimidazo[1,2-a]pyrimidine?
The compound is typically synthesized via multi-component reactions. A one-pot Biginelli synthesis using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) as a catalyst yields imidazo[1,2-a]pyrimidine derivatives in high yields (70–90%) . Bromination at the 6-position can be achieved using bromoacetylphenyl intermediates or selective brominating agents under controlled conditions . Post-synthetic purification involves crystallization from methanol/water mixtures .
Q. How should researchers characterize 6-bromo-3-methylimidazo[1,2-a]pyrimidine to confirm structural integrity?
Key characterization methods include:
- FT-IR : To identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm; methyl groups resonate at δ 2.3–2.6 ppm .
- ¹³C NMR: The C-Br signal is observed at ~110 ppm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination of imidazo[1,2-a]pyrimidine scaffolds?
Regioselective bromination at the 6-position is influenced by electronic and steric factors. For example, 4-(4-bromoacetylphenyl) derivatives react with pyrimidin-2-amine to favor bromination at the electron-deficient C6 position . Competing pathways can arise if unprotected reactive sites exist; blocking groups (e.g., methyl at C3) or directing agents (e.g., Lewis acids) may improve selectivity . Confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. How can researchers resolve contradictory spectral data in imidazo[1,2-a]pyrimidine derivatives?
Discrepancies in NMR or mass spectra often arise from:
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals .
- Impurities : Trace solvents or unreacted intermediates mimic unexpected peaks. Use preparative HPLC for purification .
- Tautomerism : Imidazo[1,2-a]pyrimidines may exhibit keto-enol tautomerism, altering spectral profiles. Variable-temperature NMR can stabilize tautomeric forms .
Q. What functionalization methods enable diversification of 6-bromo-3-methylimidazo[1,2-a]pyrimidine?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups (Pd catalysis, 80–95% yield) .
- Heterocycle Fusion : React with hydroxylamine or thiosemicarbazide to form oxadiazole/thiadiazole rings (e.g., microwave-assisted cyclization at 110°C) .
- Side-Chain Modification : Methyl groups at C3 can be oxidized to carboxylic acids using KMnO₄/H₂SO₄ .
Q. How do structural modifications impact the pharmacological activity of 6-bromo-3-methylimidazo[1,2-a]pyrimidine?
- Antimicrobial Activity : Adding electron-withdrawing groups (e.g., nitro) enhances activity against E. coli (MIC: 2–8 µg/mL) .
- Anticancer Potential : Methyl substitution at C3 improves cytotoxicity in HeLa cells (IC₅₀: 12 µM vs. 45 µM for unsubstituted analogs) .
- SAR Studies : Use molecular docking to correlate substituent effects with target binding (e.g., interaction with bacterial DNA gyrase) .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the bioactivity of 6-bromo-3-methylimidazo[1,2-a]pyrimidine?
- In Vitro Assays :
- Antimicrobial: Broth microdilution (CLSI guidelines) .
- Antiproliferative: MTT assay on cancer cell lines (48-hour exposure) .
- Target Identification : Use pull-down assays with biotinylated probes or thermal shift assays to identify protein targets .
Q. What analytical approaches validate purity in multi-step syntheses?
- HPLC-DAD : Monitor reaction progress with C18 columns (acetonitrile/water gradient) .
- TLC-MS : Combine thin-layer chromatography with mass detection for rapid impurity screening .
- Elemental Analysis : Deviations >0.3% from theoretical values indicate contaminants .
Tables
Table 1: Key Spectral Data for 6-Bromo-3-methylimidazo[1,2-a]pyrimidine
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, H5), δ 2.4 (s, 3H, CH3) | |
| ¹³C NMR | δ 110.5 (C-Br), δ 158.2 (C2) | |
| HRMS (ESI+) | m/z 242.0231 [M+H]⁺ (calc. 242.0228) |
Table 2: Reaction Optimization for Bromination
| Condition | Yield (%) | Regioselectivity (C6:C8) | Reference |
|---|---|---|---|
| NBS, DMF, 60°C | 78 | 9:1 | |
| Br₂, FeCl₃, CHCl₃ | 65 | 7:1 | |
| Microwave, 100°C, 10 min | 85 | 12:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
